

Spectroscopic Profile of Methyl 4-(4-methoxyphenyl)-3-oxobutanoate: A Technical Guide

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Compound of Interest

Compound Name: *Methyl 4-(4-methoxyphenyl)-3-oxobutanoate*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Methyl 4-(4-methoxyphenyl)-3-oxobutanoate** ($C_{12}H_{14}O_4$, Molar Mass: 222.24 g/mol). Due to the limited availability of direct experimental spectra in public databases, this document presents a combination of data from closely related compounds and predicted values based on established spectroscopic principles. This guide is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for **Methyl 4-(4-methoxyphenyl)-3-oxobutanoate**. These values are derived from spectral data of analogous structures and established correlation tables.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted 1H NMR Spectroscopic Data (Solvent: $CDCl_3$, Reference: TMS at 0.00 ppm)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.15	d ($J \approx 8.8$ Hz)	2H	Ar-H (ortho to -OCH ₃)
~6.88	d ($J \approx 8.8$ Hz)	2H	Ar-H (meta to -OCH ₃)
~3.80	s	3H	Ar-OCH ₃
~3.72	s	2H	-CH ₂ - (alpha to Ar)
~3.45	s	2H	-CH ₂ - (alpha to C=O)
~3.70	s	3H	-COOCH ₃

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

Chemical Shift (δ , ppm)	Assignment
~201	C=O (ketone)
~167	C=O (ester)
~158	Ar-C (para, attached to -OCH ₃)
~130	Ar-C (ortho to -OCH ₃)
~126	Ar-C (ipso, attached to -CH ₂ -)
~114	Ar-C (meta to -OCH ₃)
~55	Ar-OCH ₃
~52	-COOCH ₃
~49	-CH ₂ - (alpha to C=O)
~45	-CH ₂ - (alpha to Ar)

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3000-2850	Medium	C-H stretch (aliphatic)
~1745	Strong	C=O stretch (ester)
~1715	Strong	C=O stretch (ketone)
~1610, ~1510	Strong, Medium	C=C stretch (aromatic)
~1250	Strong	C-O stretch (aryl ether)
~1175	Strong	C-O stretch (ester)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

m/z	Proposed Fragment
222	[M] ⁺ (Molecular Ion)
191	[M - OCH ₃] ⁺
163	[M - COOCH ₃] ⁺
121	[CH ₃ OC ₆ H ₄ CH ₂] ⁺

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of aromatic ketoesters.^[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **Methyl 4-(4-methoxyphenyl)-3-oxobutanoate** in approximately 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard.
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

- ^1H NMR Acquisition:
 - Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Typical parameters include a spectral width of 12 ppm, a relaxation delay of 1-2 seconds, and a pulse width of 90 degrees.
- ^{13}C NMR Acquisition:
 - Acquire the spectrum using proton decoupling to simplify the spectrum.
 - A greater number of scans will be required compared to ^1H NMR due to the lower natural abundance of ^{13}C .
 - Typical parameters include a spectral width of 220 ppm and a relaxation delay of 2-5 seconds.
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction. Calibrate the spectra using the TMS signal (0.00 ppm for ^1H NMR) or the residual solvent peak (77.16 ppm for ^{13}C NMR in CDCl_3).[\[2\]](#)

Infrared (IR) Spectroscopy

- Sample Preparation: Prepare a thin film of the neat compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, dissolve a small amount of the sample in a suitable solvent (e.g., chloroform) and cast a film on a salt plate.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample holder or the pure solvent.
 - Acquire the sample spectrum over a range of 4000-400 cm^{-1} .
 - Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

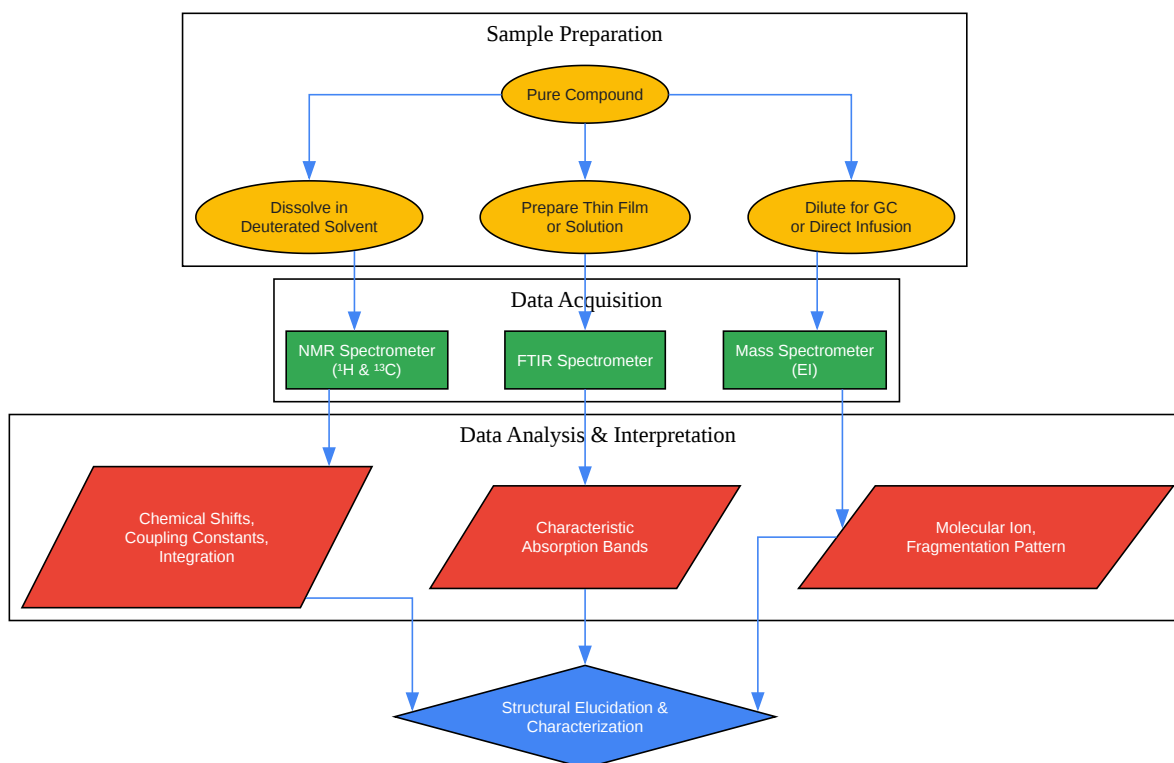
- **Data Processing:** The instrument software will automatically subtract the background spectrum from the sample spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

- **Sample Introduction:** Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS) for separation from any impurities. For GC-MS, use a suitable capillary column (e.g., DB-5).
- **Ionization:** Employ Electron Ionization (EI) at a standard energy of 70 eV.
- **Mass Analysis:** Use a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer to separate the ions based on their mass-to-charge ratio (m/z).
- **Data Acquisition:** Scan a mass range appropriate for the compound, typically from m/z 40 to 400.
- **Data Analysis:** Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure of the compound.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **Methyl 4-(4-methoxyphenyl)-3-oxobutanoate**.



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References

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- 2. rsc.org [rsc.org]
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